molecular formula C13H15N5O3 B11704346 3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol

3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B11704346
M. Wt: 289.29 g/mol
InChI Key: NHHOLMZYFIUWBT-VGOFMYFVSA-N
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Description

3-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring and a dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves multiple steps. One common method includes the reaction of 2,3-dimethoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 6-methyl-1,2,4-triazine-5-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the hydrazone or triazine moieties.

    Substitution: The dimethoxyphenyl group can undergo substitution reactions, where one or both methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

3-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-[(2,3-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-6-METHYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its specific combination of a triazine ring and a dimethoxyphenyl group

Properties

Molecular Formula

C13H15N5O3

Molecular Weight

289.29 g/mol

IUPAC Name

3-[(2E)-2-[(2,3-dimethoxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H15N5O3/c1-8-12(19)15-13(18-16-8)17-14-7-9-5-4-6-10(20-2)11(9)21-3/h4-7H,1-3H3,(H2,15,17,18,19)/b14-7+

InChI Key

NHHOLMZYFIUWBT-VGOFMYFVSA-N

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

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